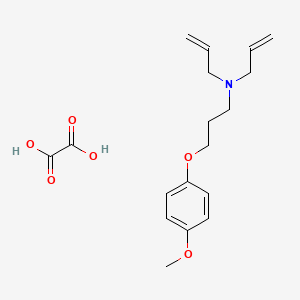![molecular formula C14H19Cl2NO6 B4003588 2-[4-(3,4-Dichlorophenoxy)butylamino]ethanol;oxalic acid](/img/structure/B4003588.png)
2-[4-(3,4-Dichlorophenoxy)butylamino]ethanol;oxalic acid
Descripción general
Descripción
2-[4-(3,4-Dichlorophenoxy)butylamino]ethanol;oxalic acid is a compound that combines the properties of both 2-[4-(3,4-Dichlorophenoxy)butylamino]ethanol and oxalic acid
Aplicaciones Científicas De Investigación
2-[4-(3,4-Dichlorophenoxy)butylamino]ethanol;oxalic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides and other agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-Dichlorophenoxy)butylamino]ethanol typically involves the reaction of 3,4-dichlorophenol with butylamine to form 4-(3,4-dichlorophenoxy)butylamine. This intermediate is then reacted with ethylene oxide to yield 2-[4-(3,4-Dichlorophenoxy)butylamino]ethanol. The reaction conditions often include the use of solvents such as ethanol or acetone and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(3,4-Dichlorophenoxy)butylamino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium hydroxide are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted phenoxy compounds, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Mecanismo De Acción
The mechanism of action of 2-[4-(3,4-Dichlorophenoxy)butylamino]ethanol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
4-(2,4-Dichlorophenoxy)butyric acid: Another herbicide with comparable properties.
Uniqueness
2-[4-(3,4-Dichlorophenoxy)butylamino]ethanol;oxalic acid is unique due to its combined properties of both 2-[4-(3,4-Dichlorophenoxy)butylamino]ethanol and oxalic acid.
Propiedades
IUPAC Name |
2-[4-(3,4-dichlorophenoxy)butylamino]ethanol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO2.C2H2O4/c13-11-4-3-10(9-12(11)14)17-8-2-1-5-15-6-7-16;3-1(4)2(5)6/h3-4,9,15-16H,1-2,5-8H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGSELINYKJLEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCNCCO)Cl)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(2,5-DIMETHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL](/img/structure/B4003517.png)
![1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-imidazole oxalate](/img/structure/B4003526.png)
![2-[[4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4003533.png)
![3-methoxy-N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]propan-1-amine;oxalic acid](/img/structure/B4003544.png)
![2-methyl-N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]propan-2-amine;oxalic acid](/img/structure/B4003551.png)

![3-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate](/img/structure/B4003565.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethoxy]benzamide](/img/structure/B4003567.png)
![1-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid](/img/structure/B4003568.png)


![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chloro-6-methoxyphenol](/img/structure/B4003595.png)
![1-[2-(2-ethoxyphenoxy)ethyl]-3,5-dimethylpiperidine](/img/structure/B4003599.png)
![1-Methyl-3-[2-[2-(3-methylcyclohexyl)ethoxy]ethoxy]benzene](/img/structure/B4003600.png)
